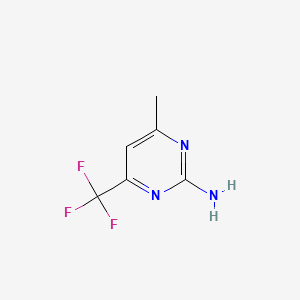

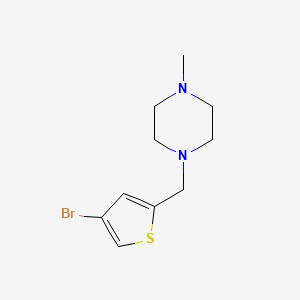

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" typically involves nucleophilic substitution reactions and bromination processes. For example, Mishriky and Moustafa (2013) synthesized a related compound via nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, obtained through bromination (Br2/AcOH) of a precursor compound (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

Molecular structure analysis often involves advanced techniques such as X-ray crystallography and spectroscopy. For compounds within this chemical class, structural characterization can reveal interesting aspects such as the conformation of the piperazine ring and the positioning of the bromothiophene and methyl groups. While specific studies on "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" were not found, related research on structural characterization provides valuable insights into similar compounds' molecular arrangements.

Chemical Reactions and Properties

Chemical reactions involving "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" and its analogs may include transformations under palladium-catalyzed conditions, Suzuki cross-coupling reactions, and nucleophilic substitution reactions. These reactions are significant for functionalizing the compound or synthesizing derivatives with potential biological activities. For instance, Rizwan et al. (2021) reported the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions (Rizwan et al., 2021).

Applications De Recherche Scientifique

Synthesis in Medicinal Chemistry

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is used in the synthesis of various medicinal compounds. For instance, it is a key component in the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives, which are analogs of loxapine, a potent antipsychotic drug (Kohara et al., 2002). Similarly, it is utilized in the preparation of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, with potential applications in pharmaceutical chemistry (Kohara et al., 2002).

Anticancer Activity

This compound has shown relevance in cancer research. A study investigating 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which includes 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine, revealed its significant in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).

Role in Catalytic and Antimicrobial Studies

The compound is also instrumental in studies of less symmetrical dicopper(II) complexes, which are used as models for catechol oxidase, an enzyme involved in biological oxidation reactions. These studies contribute to understanding the role of a thioether group close to the metal site in enzymatic reactions (Merkel et al., 2005). Furthermore, it is used in synthesizing complexes with potential antimicrobial activities (Bharathi et al., 2009).

Synthesis of Derivatives and Reagents

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is crucial in synthesizing various chemical derivatives, including amides and other organic compounds, which are important in the development of novel drugs and reagents (Koroleva et al., 2011). It's also utilized in synthesizing derivatization reagents for the detection of amine enantiomers in pharmacological studies (Jin et al., 2020).

Structural Studies and Analysis

Structural studies of compounds derived from 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine contribute to our understanding of molecular structures and properties. These studies are fundamental in pharmaceutical and chemical research for designing new compounds with desired properties (Ozbey et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVSTFCJVWORZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350364 |

Source

|

| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine | |

CAS RN |

364794-30-9 |

Source

|

| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.